molecular formula C6H12O2 B2531561 [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol CAS No. 54445-64-6

[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol

Cat. No.: B2531561
CAS No.: 54445-64-6
M. Wt: 116.16
InChI Key: GAADRFVRUBFCML-OLQVQODUSA-N
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Description

[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol is a versatile chemical compound with the molecular formula C6H12O2. It is known for its complex molecular structure, which provides opportunities for diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclobutyl derivatives and hydroxymethylation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a potential intermediate in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2R)-2-(hydroxymethyl)cyclohexyl]methanol
  • [(1S,2R)-2-(hydroxymethyl)cyclopentyl]methanol

Uniqueness

[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclohexyl and cyclopentyl counterparts. The smaller ring size of the cyclobutyl group results in higher ring strain, influencing the compound’s reactivity and stability .

Properties

IUPAC Name

[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAADRFVRUBFCML-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54445-64-6
Record name rac-[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methanol
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